molecular formula C14H16N2O2 B14606567 1,2-Bis(2-isocyanatopropan-2-yl)benzene CAS No. 58067-42-8

1,2-Bis(2-isocyanatopropan-2-yl)benzene

Cat. No.: B14606567
CAS No.: 58067-42-8
M. Wt: 244.29 g/mol
InChI Key: NNOZGCICXAYKLW-UHFFFAOYSA-N
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Description

1,2-Bis(2-isocyanatopropan-2-yl)benzene is an aromatic diisocyanate compound recognized for its sterically hindered isocyanate groups, which can influence its reactivity and polymerization kinetics in research settings. It is a structural isomer of the more commonly documented 1,3-bis(2-isocyanatopropan-2-yl)benzene (also known as tetramethylxylylene diisocyanate or TMXDI) . As a member of this chemical family, its potential research applications are primarily in the synthesis of advanced polymeric materials. It can serve as a fundamental building block in step-growth polymerizations, such as in the formation of polyurethanes and polyureas, where its structure may contribute to the properties of the resulting network . Furthermore, diisocyanates of this type have demonstrated value in pioneering polymer chemistry research, including their use in the synthesis of monomers for innovative click chemistry platforms like the photo-initiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) . In such applications, it is converted into diazide monomers which, when combined with multi-functional alkyne compounds, form highly crosslinked triazole networks. These networks are investigated for their low polymerization shrinkage stress and high toughness, making them promising for specialized applications such as alternative dental resins . The steric hindrance around the isocyanate groups can offer a modulated reaction profile, which is a valuable characteristic for controlling polymer microstructure and final material properties. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

58067-42-8

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1,2-bis(2-isocyanatopropan-2-yl)benzene

InChI

InChI=1S/C14H16N2O2/c1-13(2,15-9-17)11-7-5-6-8-12(11)14(3,4)16-10-18/h5-8H,1-4H3

InChI Key

NNOZGCICXAYKLW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=CC=C1C(C)(C)N=C=O)N=C=O

Origin of Product

United States

Preparation Methods

Phosgenation of Diamine Precursors

Reaction Mechanism and General Protocol

The most widely documented method for synthesizing 1,3-bis(2-isocyanatopropan-2-yl)benzene involves the reaction of 1,3-bis(2-aminopropan-2-yl)benzene with phosgene (COCl₂). This process follows a two-stage mechanism:

  • Low-Temperature Carbamyl Chloride Formation :
    At 0–10°C, the diamine reacts with phosgene in a solvent such as acetophenone to form a carbamyl chloride-hydrochloride intermediate.
    $$
    \text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NH-COCl} \cdot \text{HCl}
    $$

  • High-Temperature Isocyanate Conversion :
    The intermediate is heated to 100–160°C with excess phosgene, yielding the diisocyanate and hydrogen chloride:
    $$
    \text{R-NH-COCl} \cdot \text{HCl} + \text{COCl}_2 \rightarrow \text{R-NCO} + 2\text{HCl}
    $$

Table 1: Optimized Reaction Conditions for Phosgenation
Parameter Value/Range Solvent Yield Source
Temperature (Step 1) 0–10°C Acetophenone
Temperature (Step 2) 100–160°C Acetophenone 85–90%
Phosgene Molar Ratio 3:1 (COCl₂:amine)
Reaction Time (Step 2) 1–2 hours

Solvent Selection and Kinetic Advantages

Alkyl aryl ketones like acetophenone are preferred due to their:

  • High phosgene solubility.
  • Thermal stability at elevated temperatures.
  • Minimal side reactions (e.g., urea formation).

Alternative Synthetic Routes

Carbonate Salt Method

For improved safety, the diamine is first converted to its carbonate salt using CO₂ before phosgenation:

  • Carbonate Formation :
    $$
    2\text{R-NH}2 + \text{CO}2 \rightarrow \text{R-NH}3^+ \cdot \text{CO}3^{2-} \cdot \text{H}_3\text{N-R}
    $$
  • Phosgenation at 160–165°C :
    Yields ~90% diisocyanate with 99% purity.

Continuous Production Systems

The patent by describes a continuous process (Fig. 1) featuring:

  • Reactor 1 : Low-temperature carbamyl chloride synthesis.
  • Reactor 2 : High-temperature isocyanate formation.
  • Distillation Unit : Solvent recovery and product purification.

Process Optimization and Challenges

Critical Parameters

  • Moisture Control : Hydrolysis competes with isocyanate formation, reducing yields.
  • Phosgene Excess : Stoichiometric excess (3:1) ensures complete conversion.
  • Temperature Gradients : Stepwise heating minimizes decomposition.

Byproduct Management

  • Hydrogen Chloride (HCl) : Scrubbers neutralize gaseous HCl.
  • Unreacted Diamine : Alkaline treatment recovers residual amine.

Industrial Applications and Environmental Impact

Polyurethane Production

The compound serves as a crosslinker in high-performance polyurethanes, leveraging its sterically hindered isocyanate groups for controlled reactivity.

Environmental Persistence

  • Hydrolysis : Rapid degradation in aqueous environments forms inert ureas.
  • Photolysis : No significant UV absorption above 290 nm ensures stability in sunlight.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-isocyanatopropan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Alcohols: React with isocyanate groups to form urethanes.

    Amines: React with isocyanate groups to form ureas.

    Catalysts: Often used to accelerate the polymerization process.

Major Products

Scientific Research Applications

1,2-Bis(2-isocyanatopropan-2-yl)benzene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1,2-Bis(2-isocyanatopropan-2-yl)benzene primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, leading to the formation of urethanes and ureas. The molecular targets include hydroxyl and amine groups, which are abundant in various substrates .

Comparison with Similar Compounds

Structural and Electronic Properties

  • Crystallinity and Packing: The fluorobenzoylamino derivative () exhibits a planar crystal structure stabilized by hydrogen bonding. In contrast, bulky tert-butyl groups () disrupt packing, reducing crystallinity. The isocyanato compound’s crystallinity is likely intermediate, influenced by polar -NCO interactions.
  • Electronic Effects :
    • Electron-withdrawing -NCO groups (target compound) reduce electron density on the benzene ring, enhancing electrophilic substitution at meta positions. Bromine () exerts a similar effect, while tert-butyl groups () are electron-donating.

Polymer Chemistry (Target Compound)

  • Dental Monomers: highlights the synthesis of QA10+TMXDI, a urethane-dimethacrylate monomer derived from 1,3-bis(2-isocyanatopropan-2-yl)benzene (a structural isomer). The ortho isomer’s steric bulk may improve mechanical properties in copolymers by reducing chain mobility .
  • Comparison with Commercial Diisocyanates : Unlike toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI), the branched isocyanatopropane groups enhance hydrolytic stability and reduce toxicity risks.

Fluorescence and Catalysis (Analogues)

  • 1,2-bis(4-bromobenzamide)benzene : Exhibits dual fluorescence behavior, acting as a PdCl₂ ligand in Suzuki-Miyaura coupling (). The bromine substituents enhance π-π stacking, critical for fluorescence quenching studies .
  • Phospholanyl Ligand () : Demonstrates high enantioselectivity in hydrogenation reactions, outperforming simpler phosphines due to rigid backbone and chirality .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,2-Bis(2-isocyanatopropan-2-yl)benzene in a laboratory setting?

  • Methodology : Synthesis typically involves catalytic phosgenation of the corresponding diamine precursor under controlled conditions. The reaction requires inert atmospheres (e.g., nitrogen) and solvents like toluene or dichloromethane. Monitoring reaction progress via FTIR for the disappearance of amine peaks (N-H stretching at ~3300 cm⁻¹) and emergence of isocyanate signals (~2270 cm⁻¹) is critical. Post-synthesis purification via fractional distillation or recrystallization ensures high purity (>95%) .

Q. How should researchers characterize the purity and structural integrity of 1,2-Bis(2-isocyanatopropan-2-yl)benzene?

  • Methodology :

  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) is standard, using internal standards for quantification .
  • Structural Confirmation : Nuclear magnetic resonance (¹³C NMR) identifies the isocyanate groups (δ ~120–130 ppm for N=C=O carbons). High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₄H₁₆N₂O₂, exact mass: 244.1212 g/mol) .
  • Crystallography : Single-crystal X-ray diffraction confirms spatial arrangement and bond angles .

Q. What safety protocols are critical when handling 1,2-Bis(2-isocyanatopropan-2-yl)benzene due to its isocyanate functional groups?

  • Protocols :

  • Exposure Control : Use fume hoods with adequate ventilation (minimum airflow 0.5 m/s) and closed-system processing to minimize inhalation risks .
  • Personal Protection : Wear nitrile gloves, chemical-resistant aprons, and full-face respirators with organic vapor cartridges.
  • Waste Management : Quench residual isocyanate groups with aqueous ethanol (1:1 v/v) before disposal to prevent uncontrolled polymerization .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the reaction kinetics of 1,2-Bis(2-isocyanatopropan-2-yl)benzene in urethane formation?

  • Methodology :

  • Factorial Design : Apply a 2³ factorial design to evaluate variables (temperature, catalyst concentration, stoichiometric ratio) on reaction rate. Use response surface methodology (RSM) to model nonlinear interactions .
  • In Situ Monitoring : Employ attenuated total reflectance (ATR)-FTIR to track isocyanate conversion in real time. Kinetic parameters (e.g., activation energy) are derived via Arrhenius plots .
  • Contradiction Resolution : If conflicting rate constants arise from different analytical methods (e.g., NMR vs. FTIR), use orthogonal validation with HPLC to identify systematic errors .

Q. How can computational modeling tools like COMSOL Multiphysics be integrated with AI to predict the reactivity of 1,2-Bis(2-isocyanatopropan-2-yl)benzene in complex systems?

  • Methodology :

  • Multi-physics Simulations : Model diffusion-limited reactions in polymer matrices using COMSOL’s "Transport of Diluted Species" module. Couple with density functional theory (DFT) calculations (e.g., Gaussian 16) to predict electronic effects of substituents on isocyanate reactivity .
  • AI-Driven Optimization : Train neural networks on experimental datasets (e.g., reaction yields, temperature gradients) to predict optimal reaction conditions. Tools like TensorFlow or PyTorch enable adaptive learning for dynamic process adjustments .

Q. What methodologies resolve contradictions in spectroscopic data when analyzing byproducts from 1,2-Bis(2-isocyanatopropan-2-yl)benzene reactions?

  • Methodology :

  • Multi-Technique Cross-Validation : Combine GC-MS, ¹H-¹³C HSQC NMR, and X-ray photoelectron spectroscopy (XPS) to differentiate between isocyanate oligomers and hydrolysis byproducts (e.g., ureas). For ambiguous peaks, isotopic labeling (¹⁵N or ¹³C) clarifies structural assignments .
  • Statistical Analysis : Use principal component analysis (PCA) to cluster spectral datasets and identify outliers caused by instrumental drift or sample contamination .

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